molecular formula C14H14N2O4 B15305632 rac-(3aR,4S,9bS)-6-methyl-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid

rac-(3aR,4S,9bS)-6-methyl-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B15305632
M. Wt: 274.27 g/mol
InChI Key: MDIZWWWSVVGOAJ-VYUIOLGVSA-N
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Description

rac-(3aR,4S,9bS)-6-methyl-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid: is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique cyclopenta[c]quinoline structure, which includes a nitro group at the 9th position and a methyl group at the 6th position. The compound’s stereochemistry is defined by the specific configuration of its chiral centers, making it a racemic mixture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,4S,9bS)-6-methyl-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid typically involves multi-step organic reactions. The starting materials often include substituted anilines and cyclopentanones, which undergo condensation reactions to form the quinoline core. The introduction of the nitro and methyl groups is achieved through nitration and alkylation reactions, respectively. The final step usually involves the carboxylation of the quinoline ring to introduce the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and specific catalysts to facilitate the reactions. The purification process often involves recrystallization and chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,4S,9bS)-6-methyl-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The methyl and nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups into the quinoline ring.

Scientific Research Applications

rac-(3aR,4S,9bS)-6-methyl-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(3aR,4S,9bS)-6-methyl-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The compound may also interact with enzymes and receptors, modulating their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3aR,4S,9bS)-6-chloro-9-(trifluoromethyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid
  • rac-(3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid
  • rac-(3aR,4S,9bS)-6-ethoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid

Uniqueness

rac-(3aR,4S,9bS)-6-methyl-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid is unique due to its specific substitution pattern and stereochemistry. The presence of both a nitro and a methyl group on the quinoline ring imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

(3aS,4R,9bR)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

InChI

InChI=1S/C14H14N2O4/c1-7-5-6-10(16(19)20)11-8-3-2-4-9(8)13(14(17)18)15-12(7)11/h2-3,5-6,8-9,13,15H,4H2,1H3,(H,17,18)/t8-,9+,13-/m1/s1

InChI Key

MDIZWWWSVVGOAJ-VYUIOLGVSA-N

Isomeric SMILES

CC1=C2C(=C(C=C1)[N+](=O)[O-])[C@@H]3C=CC[C@@H]3[C@@H](N2)C(=O)O

Canonical SMILES

CC1=C2C(=C(C=C1)[N+](=O)[O-])C3C=CCC3C(N2)C(=O)O

Origin of Product

United States

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